2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid
CAS No.: 1183039-02-2
Cat. No.: VC3397974
Molecular Formula: C12H16BrNO4S
Molecular Weight: 350.23 g/mol
* For research use only. Not for human or veterinary use.
![2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid - 1183039-02-2](/images/structure/VC3397974.png)
Specification
CAS No. | 1183039-02-2 |
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Molecular Formula | C12H16BrNO4S |
Molecular Weight | 350.23 g/mol |
IUPAC Name | 2-[(2-bromophenyl)sulfonyl-butan-2-ylamino]acetic acid |
Standard InChI | InChI=1S/C12H16BrNO4S/c1-3-9(2)14(8-12(15)16)19(17,18)11-7-5-4-6-10(11)13/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Standard InChI Key | IUEINUJSPYIJCF-UHFFFAOYSA-N |
SMILES | CCC(C)N(CC(=O)O)S(=O)(=O)C1=CC=CC=C1Br |
Canonical SMILES | CCC(C)N(CC(=O)O)S(=O)(=O)C1=CC=CC=C1Br |
Introduction
Chemical Identity and Structure
Structural Characteristics
2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid is characterized by its sulfonamide backbone with specific functional groups. The compound features a 2-bromobenzenesulfonyl group attached to a nitrogen atom that is also connected to a butan-2-yl group and an acetic acid moiety. This structural arrangement creates a molecule with interesting chemical and potential biological properties .
The compound can be represented by the following structural identifiers:
Identifier | Value |
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CAS Number | 1183039-02-2 |
Molecular Formula | C₁₂H₁₆BrNO₄S |
Molecular Weight | 350 g/mol |
SMILES | CCC(C)N(CC(=O)O)S(=O)(=O)c1ccccc1Br |
InChI | InChI=1S/C12H16BrNO4S/c1-3-9(2)14(8-12(15)16)19(17,18)11-7-5-4-6-10(11)13/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
The structural features include a bromine atom at the ortho position (2-position) of the benzene ring, which distinguishes it from related compounds such as the 3-bromo isomer (2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid) .
Nomenclature and Alternative Names
The systematic IUPAC name of the compound is 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid. It is also known by the alternative name N-[(2-Bromophenyl)sulfonyl]-N-sec-butylglycine, which emphasizes its relationship to glycine derivatives .
Physical and Chemical Properties
Physical Properties
The physical properties of 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid can be estimated based on its molecular structure and comparison with similar compounds. While specific experimental data for this compound is limited, we can draw some reasonable inferences:
Property | Value/Description |
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Physical State | Likely solid at room temperature |
Solubility | Likely soluble in organic solvents such as DMSO and ethanol; limited water solubility |
Melting Point | Expected to be above 100°C (based on similar compounds) |
The presence of the carboxylic acid group suggests that the compound would likely form hydrogen-bonded dimers in the crystalline state, similar to what has been observed with related compounds such as 2-(4-Bromo-benzene-sulfonamido)acetic acid .
Chemical Reactivity
The chemical reactivity of this compound is influenced by its functional groups:
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The carboxylic acid group is likely to participate in typical acid-base reactions, esterification, and amidation.
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The sulfonamide group (SO₂-N) is relatively stable but can undergo hydrolysis under strong acidic or basic conditions.
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The bromine substituent on the benzene ring can participate in various coupling reactions, making this compound potentially useful as a synthetic intermediate.
Similar to other sulfonamide derivatives, this compound likely exhibits hydrogen bonding capabilities through its sulfonamide and carboxylic acid groups, which may influence its crystalline structure and intermolecular interactions.
Synthesis and Preparation
Purification Techniques
Purification of 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid likely involves:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel
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Potentially acid-base extraction techniques leveraging the carboxylic acid functionality
Crystal Structure and Molecular Organization
Intermolecular Interactions
Based on studies of similar compounds such as 2-(4-Bromo-benzene-sulfonamido)acetic acid, it is likely that 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid forms specific patterns of intermolecular interactions in the crystalline state. The related compound has been shown to form centrosymmetric hydrogen-bonded dimers via the carboxyl groups .
Structure-Property Relationships
The position of the bromine atom at the ortho position (2-position) of the benzene ring in 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid likely influences its molecular conformation and packing arrangement compared to isomers with different bromine positions. This structural feature may affect properties such as melting point, solubility, and potential biological activity.
Biological Activity and Applications
Research Applications
The compound may find applications in:
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Medicinal chemistry as a building block for drug discovery
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Structure-activity relationship studies of sulfonamide derivatives
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Development of synthetic methodologies
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Crystallographic studies examining hydrogen bonding patterns
Comparative Analysis
Comparison with Structural Isomers
The properties of 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid can be compared with its positional isomer, 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid, which has the bromine atom at the meta position (3-position) of the benzene ring. While both compounds share the same molecular formula and weight, the different position of the bromine atom likely influences their three-dimensional structure, intermolecular interactions, and potentially their biological activities.
Property | 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid | 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid |
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CAS Number | 1183039-02-2 | 1183427-49-7 |
Bromine Position | ortho (2-position) | meta (3-position) |
Molecular Weight | 350 g/mol | 350.23 g/mol |
Potential Differences | Possibly different crystalline structure due to steric effects of ortho-bromine | Different electron distribution on the aromatic ring |
Relationship to Other Sulfonamido Acetic Acids
2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid can also be compared with other sulfonamido acetic acids such as 2-(4-Bromobenzenesulfonamido)acetic acid. The latter compound lacks the butan-2-yl group on the nitrogen atom and has the bromine at the para position (4-position) of the benzene ring .
This structural difference significantly affects the hydrogen bonding capabilities, as 2-(4-Bromobenzenesulfonamido)acetic acid has an N-H bond that can participate in intermolecular hydrogen bonding, while 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid has a tertiary sulfonamide nitrogen that cannot donate a hydrogen bond.
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